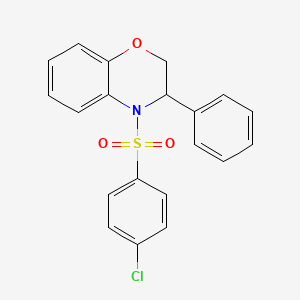

4-(4-Chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(4-Chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine” is a benzoxazine-based compound. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring . They are products of condensation between an amine, a phenol, and formaldehyde, used to produce thermoset resins or thermosetting polymer .

Synthesis Analysis

Benzoxazines can be prepared by a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . Alternatively, they can be prepared sequentially . The synthesis of benzoxazines is often monitored by thin layer chromatography .Molecular Structure Analysis

The molecular formula of “this compound” is C20H16ClNO3S, and its molecular weight is 385.86.Chemical Reactions Analysis

The curing of benzoxazines takes place by thermal ring-opening polymerization with or without a catalyst . Benzoxazines can be homopolymerized to yield rigid materials, or can be copolymerized with other monomers to tune properties .Aplicaciones Científicas De Investigación

Proton Exchange Membranes for Fuel Cells

A novel sulfonic acid-containing benzoxazine monomer was synthesized for application in direct methanol fuel cells. This monomer, through polymerization, forms membranes that exhibit high proton conductivity and very low methanol permeability, making them suitable for fuel cell applications. The study by Yao et al. (2014) elaborates on the synthesis process and evaluates the membrane properties in detail, demonstrating its potential in energy conversion technologies (Yao et al., 2014).

High-Performance Thermosets

Lin et al. (2008) developed aromatic diamine-based benzoxazines that were synthesized using a novel method. These compounds, upon polymerization, yield high-performance thermosets with superior thermal properties compared to traditional materials. This research opens avenues for creating materials with enhanced heat resistance and mechanical stability, suitable for advanced engineering applications (Lin et al., 2008).

Coatings, Adhesives, and Composites

Xu et al. (2016) investigated the copolymerization and phase separation behaviors of a benzoxazine monomer, shedding light on its potential to improve properties such as toughness in polybenzoxazine-based materials. This research indicates the applicability of such materials in developing advanced coatings, adhesives, and composites with tailored characteristics for specific applications (Xu et al., 2016).

Novel Synthetic Approaches and Material Properties

Agag et al. (2009) reported on a new method for synthesizing high-purity benzoxazine from 4,4′-diaminodiphenyl sulfone, which exhibits excellent thermal stability. This work highlights the importance of innovative synthetic strategies in accessing benzoxazine compounds with potential applications in high-performance polymers (Agag et al., 2009).

Antimicrobial Activity

Fadel and Al-Azzawi (2021) designed and synthesized new compounds containing β-lactam, cyclic imide, and sulfonamido groups, demonstrating significant antimicrobial activity. This study showcases the potential of benzoxazine derivatives in pharmaceutical applications, particularly in developing new antimicrobial agents (Fadel & Al-Azzawi, 2021).

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. The presence of the benzoxazine ring and the sulfonyl group could play a significant role in these interactions.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 4-(4-Chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine may also influence multiple biochemical pathways.

Result of Action

Based on the biological activities of similar compounds, it can be hypothesized that this compound may have potential therapeutic effects .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-3-phenyl-2,3-dihydro-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3S/c21-16-10-12-17(13-11-16)26(23,24)22-18-8-4-5-9-20(18)25-14-19(22)15-6-2-1-3-7-15/h1-13,19H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRUFZISMPINDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C2O1)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2941693.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide](/img/structure/B2941704.png)

![N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2941705.png)

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2941706.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide](/img/structure/B2941707.png)

![2-chloro-N-methyl-N-[(propylcarbamoyl)methyl]acetamide](/img/structure/B2941711.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2941713.png)

![6-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2941716.png)